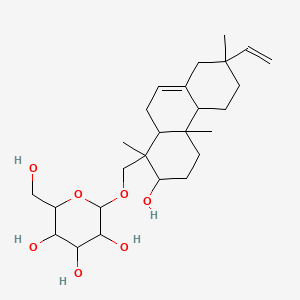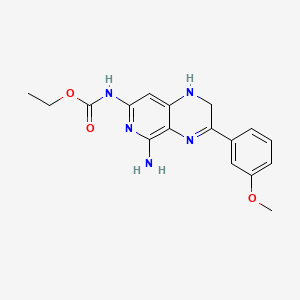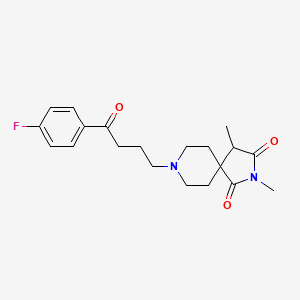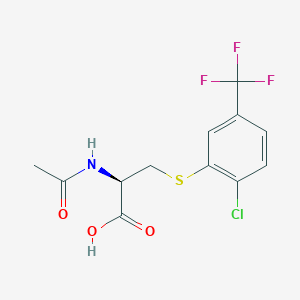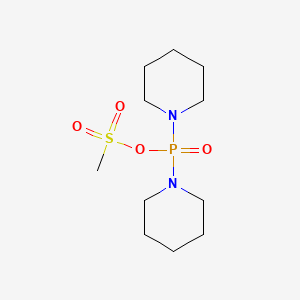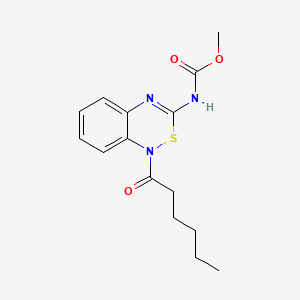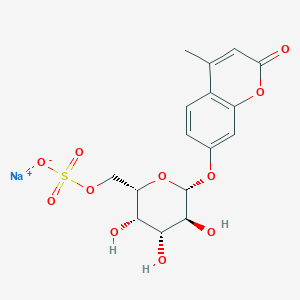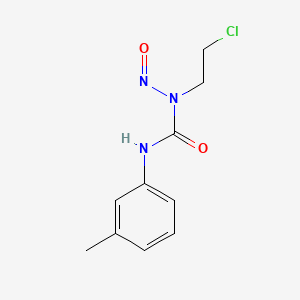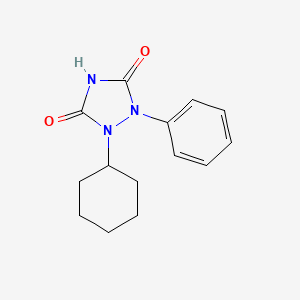![molecular formula C11H14N4O3 B12807352 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidines, including 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol, can be achieved through various methods. One common approach involves Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid are used as a catalytic system . Another method includes microwave-assisted reactions, which offer the advantage of reduced reaction times and increased yields . Additionally, pyrrole-based reactions and Fischer indole-type synthesis are also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and cost-effective synthetic routes, such as microwave-assisted reactions, could be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as NaClO and TEMPO.
Reduction: Common reducing agents like NaBH4 can be used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like NaI and alkyl halides.
Common Reagents and Conditions
Oxidation: NaClO, TEMPO, NaClO2
Reduction: NaBH4
Substitution: NaI, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable compound for synthetic chemists.
Biology
Biologically, this compound has shown promise in various studies. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been explored for their antitubercular activity . These compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, making them potential candidates for new anti-TB drugs .
Medicine
In medicine, this compound and its derivatives are being investigated for their anticancer properties. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrial applications of this compound are still under exploration. its potential use in the synthesis of pharmaceuticals and other biologically active compounds highlights its industrial significance.
Mechanism of Action
The mechanism of action of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound inhibits key enzymes involved in the biosynthesis of essential bacterial components . This inhibition disrupts bacterial growth and replication, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity with a MIC90 value of 0.488 µM.
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antibiotic properties.
Uniqueness
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol stands out due to its unique combination of a pyrrolo[2,3-d]pyrimidine core with a hydroxymethyl oxolan moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its diverse chemical reactivity, potential therapeutic applications, and unique structure make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSNUNKSPLDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
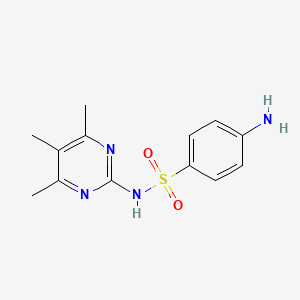
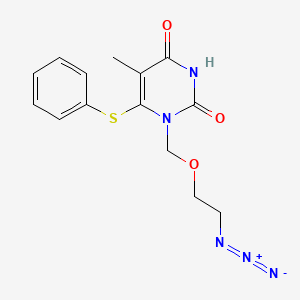
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
